molecular formula C12H17F3N2 B2825303 [2-(Dimethylamino)ethyl]({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 755021-22-8

[2-(Dimethylamino)ethyl]({[4-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B2825303
CAS No.: 755021-22-8
M. Wt: 246.277
InChI Key: RGHPYGSBYHJEQN-UHFFFAOYSA-N
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Description

Historical Context of Aminoethyl-Trifluoromethyl Chemistry

The integration of trifluoromethyl groups into aromatic systems emerged as a pivotal strategy in mid-20th-century organic chemistry, driven by the unique electronic and steric properties imparted by the -CF₃ moiety. Early work on trifluoromethylanilines, such as 3-(trifluoromethyl)aniline, demonstrated the group’s capacity to enhance metabolic stability and modulate lipophilicity in bioactive molecules. Parallel developments in amine chemistry, particularly the functionalization of ethylenediamine derivatives, laid the groundwork for synthesizing tertiary amines with tailored substituents. For instance, Friedel-Crafts alkylation techniques enabled the introduction of aromatic trifluoromethyl groups into amine frameworks, as seen in the synthesis of 1-(3-(trifluoromethyl)phenyl)ethan-1-amine. The convergence of these domains facilitated the design of hybrid structures like 2-(dimethylamino)ethylamine, which combines the electron-withdrawing trifluoromethyl group with the steric bulk of a tertiary amine.

Research Significance and Current Academic Landscape

Contemporary studies emphasize the compound’s utility as a building block for pharmaceuticals and agrochemicals, leveraging its ability to influence molecular conformation and binding interactions. Recent advances in stereocontrolled synthesis, such as the diastereoselective trifluoromethylation of α-amino aldehydes using (trifluoromethyl)trimethylsilane (TMS-CF₃), have expanded access to structurally related β-amino-α-trifluoromethyl alcohols. Additionally, amino-dehalogenation reactions, exemplified by the preparation of 3,5-bis(trifluoromethyl)-N-methyl-benzylamine, highlight scalable routes to trifluoromethylated amines. These methodologies underscore the compound’s relevance in exploring structure-activity relationships and developing novel bioactive agents.

Tertiary Amine Classification and Nomenclature

2-(Dimethylamino)ethylamine is classified as a tertiary amine due to the nitrogen atom’s bonding to three carbon groups: two methyl groups (from dimethylamino), an ethylene bridge, and a 4-(trifluoromethyl)benzyl moiety. Its IUPAC name follows substitutive nomenclature rules, prioritizing the parent amine chain and specifying substituents in alphabetical order. The dimethylaminoethyl group is denoted as 2-(dimethylamino)ethyl, while the benzyl derivative is specified as [4-(trifluoromethyl)phenyl]methyl. This nomenclature ensures unambiguous identification of the compound’s structure, critical for reproducibility in synthetic and analytical contexts.

Theoretical Foundations of Molecular Behavior

The compound’s molecular behavior is governed by electronic and steric effects. The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I), polarizing the benzyl ring and altering the amine’s basicity. Computational studies of analogous trifluoromethylated amines reveal reduced electron density at the nitrogen atom, which impacts protonation equilibria and hydrogen-bonding potential. Steric hindrance from the bulky 4-(trifluoromethyl)benzyl group further influences conformational flexibility, as demonstrated in the diastereoselective synthesis of β-amino alcohols. These properties are summarized in Table 1.

Table 1: Key Electronic and Steric Properties of 2-(Dimethylamino)ethylamine

Property Description
Electron-withdrawing effect -CF₃ group reduces electron density at nitrogen, lowering basicity.
Steric bulk 4-(Trifluoromethyl)benzyl moiety restricts rotational freedom.
Conformational analysis Preferential adoption of staggered configurations to minimize strain.

The interplay of these factors dictates the compound’s reactivity in further functionalization, such as formylation or alkylation. For example, the dimethylaminoethyl side chain may participate in Lewis acid-catalyzed reactions, while the trifluoromethylbenzyl group directs electrophilic substitution to specific ring positions. Such insights are critical for deploying this amine in targeted synthetic applications.

Properties

IUPAC Name

N',N'-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2/c1-17(2)8-7-16-9-10-3-5-11(6-4-10)12(13,14)15/h3-6,16H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHPYGSBYHJEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Dimethylamino)ethylamine, with CAS number 755021-22-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12_{12}H17_{17}F3_{3}N2_{2}
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 755021-22-8

Biological Activity Overview

The biological activity of 2-(Dimethylamino)ethylamine is primarily linked to its interactions with various neurotransmitter systems. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its pharmacological effects.

Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI), affecting serotonin transporters (SERT). Its structural similarity to other known SSRIs suggests potential for similar therapeutic applications in treating mood disorders.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been shown to significantly enhance the potency of compounds targeting neurotransmitter receptors. For instance, studies have demonstrated that compounds with this modification exhibit increased affinity for SERT compared to their non-fluorinated counterparts .

Case Studies and Research Findings

  • Binding Affinity Studies :
    • A study evaluated various derivatives of dimethylamino compounds, revealing that those with trifluoromethyl substitutions displayed enhanced binding affinities for SERT. The compound exhibited a K(i) value of approximately 0.33 nM in vitro, indicating strong binding potential .
  • Pharmacokinetic Properties :
    • Biodistribution studies showed significant brain uptake of 2-(Dimethylamino)ethylamine, with peak concentrations observed in the hypothalamus. This suggests potential central nervous system activity which could be beneficial in neuropharmacological applications .
  • Comparative Analysis :
    • In a comparative analysis with other SSRIs, 2-(Dimethylamino)ethylamine was noted for its favorable pharmacokinetic profile and potency, making it a candidate for further development in therapeutic settings.

Data Table: Biological Activity Comparison

Compound NameCAS NumberK(i) (nM)Biological Activity
2-(Dimethylamino)ethylamine755021-22-80.33Selective Serotonin Reuptake Inhibitor
Fluoxetine54910-89-30.78Selective Serotonin Reuptake Inhibitor
Sertraline79617-96-20.25Selective Serotonin Reuptake Inhibitor

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variations

a) 2-(Dimethylamino)ethylamine ()
  • Structural Difference : Trifluoromethyl group at the meta position instead of para.
  • Spatial Arrangement: The meta configuration may hinder steric interactions in biological systems compared to the linear para isomer.
  • Synthetic Accessibility : Listed as "discontinued" in , possibly due to challenges in purification or stability .
b) {[4-Chloro-2-(Trifluoromethyl)phenyl]methyl}(methyl)amine ()
  • Structural Difference: Contains a chloro substituent at the 4-position and a methylamine group instead of dimethylaminoethyl.
  • Impact: Lipophilicity: The chloro group increases lipophilicity (ClogP ≈ 3.5 vs. Basicity: The methylamine group (pKa ~10) is less basic than dimethylaminoethyl (pKa ~9–10), affecting protonation states under physiological conditions .

Backbone and Functional Group Modifications

a) {2-Hydroxy-3-[2-(Trifluoromethyl)phenoxy]propyl}(methyl)amine ()
  • Structural Difference: Replaces the benzyl group with a phenoxypropyl chain and adds a hydroxyl group.
  • Impact: Solubility: The hydroxyl group improves aqueous solubility but may reduce blood-brain barrier penetration.
b) (4-Methylphenyl)methylamine ()
  • Structural Difference : Incorporates a 4-methylphenyl group and a branched ethylamine chain.
  • Impact: Steric Effects: The ethyl chain may hinder interactions with flat binding pockets compared to the linear dimethylaminoethyl group. Metabolic Stability: The methyl group on the phenyl ring could slow oxidative metabolism .

Pharmacologically Active Analogues

a) 2-(2-((Dimethylamino)methyl)-4-fluorophenoxy)-5-iodobenzeneamine ()
  • Structural Difference: Contains a fluorophenoxy linker and an iodine substituent.
  • Biological Relevance: Demonstrated high SERT affinity (Ki = 0.20 nM), attributed to the dimethylaminomethyl group and halogen substitution .

Research Implications

  • Structure-Activity Relationships (SAR) : The para-CF3 configuration in the target compound may optimize electronic and steric effects for biological targets compared to meta isomers.
  • Synthetic Optimization : High yields (~90%) for trifluoromethyl-containing amines in suggest feasible scalability for the target compound .
  • Therapeutic Potential: Analogues with dimethylaminoethyl and trifluoromethyl groups (e.g., ) highlight applications in neuropharmacology, warranting further investigation into the target compound’s bioactivity.

Q & A

Basic: What are the recommended synthetic routes for 2-(Dimethylamino)ethylamine, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves nucleophilic substitution between 4-(trifluoromethyl)benzyl chloride and 2-(dimethylamino)ethylamine. Key steps include:

  • Reaction Conditions : Use a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (K₂CO₃ or NaH) at 60–80°C for 12–24 hours.
  • Optimization Strategies :
    • Solvent Selection : DMF increases reaction rate due to high polarity, while dichloromethane (DCM) may reduce side reactions.
    • Catalyst Addition : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance yields by 15–20% .
    • Purification : Column chromatography (silica gel, 5% MeOH in DCM) achieves >95% purity. Yield improvements (up to 75%) are documented when using excess amine (1.2–1.5 eq) .

Advanced: How can researchers resolve contradictions between computational predictions (e.g., PASS) and experimental bioactivity data for this compound?

Answer:
Discrepancies may arise from model limitations or experimental variables. Methodological approaches include:

  • Model Validation : Cross-check PASS predictions with larger datasets (e.g., ChEMBL) and refine training sets to include trifluoromethyl-containing analogs.
  • Dose-Response Studies : Conduct EC₅₀/IC₅₀ assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm activity thresholds.
  • Stability Testing : Verify compound integrity in assay media via HPLC-MS; degradation products may mask true activity .
  • Off-Target Screening : Use kinome-wide profiling to identify unintended interactions .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H NMR (δ 2.2–2.5 ppm for dimethylamino protons; δ 7.4–7.6 ppm for aromatic protons) and ¹³C NMR confirm structural integrity.
  • GC-MS/LC-MS : Quantify purity (>98%) and detect low-level impurities (e.g., unreacted benzyl chloride).
  • X-Ray Crystallography : Resolves stereochemistry if chiral centers are present .
  • Elemental Analysis : Validates empirical formula (C₁₂H₁₅F₃N₂) within ±0.3% deviation .

Advanced: What experimental designs are appropriate for studying the compound’s metabolic stability in biological systems?

Answer:

  • Hepatocyte Incubation : Incubate with primary hepatocytes (human/rat) at 37°C for 0–24 hours. Use LC-MS/MS to quantify parent compound and metabolites.
  • CYP450 Inhibition : Include co-incubations with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify major metabolic pathways.
  • Half-Life Determination : Fit data to first-order kinetics; compare intrinsic clearance rates across species .

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Increases logP by ~1.5, enhancing membrane permeability.
  • Metabolic Stability : The electron-withdrawing -CF₃ group reduces oxidative metabolism, prolonging half-life.
  • Binding Affinity : Enhances hydrophobic interactions with target receptors (e.g., serotonin transporters) .

Advanced: What strategies can be employed to investigate the compound’s mechanism of action at the molecular level?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors (e.g., σ-1 receptors).
  • Molecular Dynamics Simulations : Use GROMACS or AMBER to model ligand-receptor interactions; validate with alanine scanning mutagenesis.
  • Transcriptomic Profiling : RNA-seq of treated cells identifies downstream signaling pathways (e.g., MAPK/ERK) .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation.
  • Stability Testing : Conduct accelerated studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring. Degradation products (e.g., oxidized amines) should be <2% .

Advanced: How can enantiomeric separation be achieved for chiral derivatives of this amine, and what analytical methods validate success?

Answer:

  • Chiral HPLC : Use Chiralpak AD-H column with hexane:isopropanol (90:10, 1 mL/min). Retention times vary by 2–5 minutes for enantiomers.
  • Circular Dichroism (CD) : Confirm enantiopurity via distinct CD spectra at 220–260 nm.
  • Preparative Resolution : Kinetic resolution with chiral auxiliaries (e.g., (R)-BINOL) yields >99% ee .

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